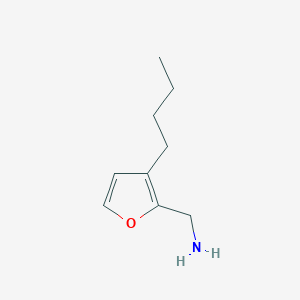

(3-Butylfuran-2-yl)methanamine

Beschreibung

(3-Butylfuran-2-yl)methanamine is a furan-derived amine characterized by a butyl substituent at the 3-position of the furan ring and an aminomethyl group at the 2-position. The compound’s structure combines lipophilic (butyl chain) and polar (amine group) moieties, which may influence its physicochemical properties and biological interactions.

Eigenschaften

Molekularformel |

C9H15NO |

|---|---|

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

(3-butylfuran-2-yl)methanamine |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-8-5-6-11-9(8)7-10/h5-6H,2-4,7,10H2,1H3 |

InChI-Schlüssel |

RGGSMPJDGMGMLO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(OC=C1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(3-Butylfuran-2-yl)methanamin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Furanring kann oxidiert werden, um Furanone oder andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Tetrahydrofuranderivate zu bilden.

Substitution: Die Methanamingruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Furanone liefern, während die Reduktion Tetrahydrofuranderivate erzeugen kann.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Butylfuran-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Butylfuran-2-yl)methanamin hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es kann als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden.

Materialwissenschaft: Die Verbindung kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie leitfähigen Polymeren verwendet werden.

Biologische Studien: Es kann als Sonde oder Ligand in biologischen Studien dienen, um Enzymwechselwirkungen und Rezeptorbindung zu untersuchen.

Wirkmechanismus

Der Wirkungsmechanismus von (3-Butylfuran-2-yl)methanamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Methanamingruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit biologischen Molekülen bilden und so deren Aktivität beeinflussen. Der Furanring kann an π-π-Wechselwirkungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, wodurch die Wirkungen der Verbindung weiter moduliert werden.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ring Modifications : Cyclopropane-fused derivatives (e.g., ) introduce steric constraints, which may alter binding interactions in biological systems compared to flexible alkyl chains.

Physicochemical Properties

Comparative data on solubility and lipophilicity:

*Estimated based on structural similarity.

SIRT2 Inhibition (SAR Insights)

- Linker and Substituent Impact : In (5-phenylfuran-2-yl)methanamine derivatives, urea linkers and 4-carboxyl phenyl groups enhance SIRT2 inhibition (e.g., compound 21: 33% inhibition at 10 μM).

- Butyl Substituent Hypothesis : The bulky butyl group in this compound may sterically hinder target binding compared to smaller substituents, but its lipophilicity could improve cellular uptake.

Biologische Aktivität

(3-Butylfuran-2-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a furan ring with a butyl group and an amine functional group, which contributes to its biological properties. The molecular formula is with a molecular weight of 149.21 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 149.21 g/mol |

| IUPAC Name | This compound |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may interact with various receptors in the body, influencing signaling pathways that affect cell proliferation and apoptosis.

- Antioxidant Properties : The furan moiety is known for its antioxidant capabilities, potentially protecting cells from oxidative stress.

- Cytotoxicity : Studies have indicated that derivatives of furan compounds exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound has shown that modifications to the furan ring or the amine group can significantly impact its biological activity. For instance, increasing the length of the alkyl chain on the furan ring may enhance cytotoxicity against specific cancer cell lines.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various furan derivatives found that this compound exhibited notable activity against human cancer cell lines such as HeLa and A549. The IC50 values were determined to be approximately 0.76 µM for HeLa cells and 0.34 µM for A549 cells, indicating significant potency compared to other derivatives .

Antioxidant Activity

Another study investigated the antioxidant properties of this compound, revealing that it effectively scavenged free radicals in vitro. This property may contribute to its protective effects against oxidative stress-related diseases .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many furan derivatives exhibit biological activity, this compound stands out due to its unique structural features and enhanced potency against cancer cell lines.

| Compound | IC50 (HeLa) | IC50 (A549) | Antioxidant Activity |

|---|---|---|---|

| This compound | 0.76 µM | 0.34 µM | High |

| Furan Derivative A | 1.50 µM | 1.20 µM | Moderate |

| Furan Derivative B | 2.00 µM | 1.80 µM | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.